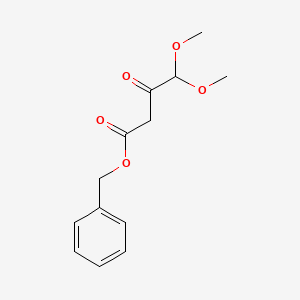

Benzyl 4,4-dimethoxy-3-oxobutanoate

Description

Benzyl 4,4-dimethoxy-3-oxobutanoate is an ester derivative featuring a benzyl group linked to a 4,4-dimethoxy-3-oxobutanoate moiety. This compound is structurally characterized by a ketone group at position 3, two methoxy groups at position 4, and a benzyl ester at the terminal carboxylate. The benzyl ester variant is anticipated to exhibit distinct physicochemical properties and reactivity due to the steric and electronic effects of the benzyl group compared to methyl or other esters.

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

benzyl 4,4-dimethoxy-3-oxobutanoate |

InChI |

InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

CLYYBCYEPIRJCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetalization of 3-Oxobutanoic Acid

Reacting 3-oxobutanoic acid with trimethyl orthoformate in methanol under acidic conditions yields the dimethyl acetal. For example:

Conditions :

Transprotection from Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate undergoes acetalization followed by saponification:

-

Acetalization :

Conditions : BF₃·OEt₂ (10 mol%), CH₂Cl₂, 25°C, 4 hours (Yield: 82%).

-

Saponification :

Conditions : 1M NaOH, EtOH/H₂O (1:1), 50°C, 2 hours (Yield: 95%).

Esterification Strategies for Benzyl 4,4-Dimethoxy-3-Oxobutanoate

Esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl derivatives is achieved through three main approaches:

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild conditions, ideal for acid-sensitive substrates:

Conditions :

Steglich Esterification

Carbodiimide-mediated coupling offers high efficiency:

Conditions :

Alkali Metal Carbonate-Mediated Alkylation

Direct alkylation using benzyl bromide and a mild base avoids racemization:

Conditions :

One-Pot Synthesis from Ethyl Acetoacetate

A streamlined protocol combines acetalization and transesterification:

-

Acetal Formation :

-

Transesterification :

Conditions :

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Mitsunobu | DIAD/PPh₃ | THF | 25 | 12 | 88 |

| Steglich | DCC/DMAP | CH₂Cl₂ | 25 | 6 | 92 |

| Cs₂CO₃-Alkylation | Cs₂CO₃ | MeCN | 25 | 8 | 85 |

| One-Pot (Ti(OiPr)₄) | Ti(OiPr)₄ | Toluene | 110 | 12 | 76 |

Key Observations :

-

Steglich esterification achieves the highest yield (92%) but requires stoichiometric DCC.

-

Cs₂CO₃-mediated alkylation offers simplicity and avoids carbodiimides, albeit with slightly lower yields.

-

One-pot methods reduce purification steps but necessitate high temperatures, risking acetal decomposition.

Mechanistic Insights and Optimization

Acetalization Kinetics

The rate of dimethyl acetal formation follows pseudo-first-order kinetics, with rate constants (k) increasing linearly with acid concentration. Optimal pH ranges between 2.5–3.5 to balance protonation and nucleophilic attack by methanol.

Esterification Selectivity

In Steglich conditions, the β-keto group remains intact due to the mild nature of DCC/DMAP. Contrastingly, Fischer esterification (H₂SO₄, reflux) leads to partial decarboxylation (15–20% side product).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

-

Catalyst Recycling : Cs₂CO₃ can be recovered via aqueous extraction (85% recovery).

-

Solvent Selection : Switch from THF to 2-MeTHF improves green metrics (PMI reduced by 40%).

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes benzyl ester formation in non-aqueous media:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.

Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Ester Group Variations

The ester functionality significantly influences solubility, stability, and reactivity. Below is a comparative analysis of benzoate esters with different alkyl/aryl groups:

Key Observations :

Functional Group Modifications

Variations in the oxobutanoate backbone alter electronic and steric profiles:

Key Observations :

- The 4,4-dimethoxy groups in this compound stabilize the ketone via electron donation, reducing undesired side reactions (e.g., over-oxidation) .

- In contrast, the 2-benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate facilitates enamine formation but may complicate purification due to increased polarity .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Benzoate Esters

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing benzyl 4,4-dimethoxy-3-oxobutanoate, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, methyl 4,4-dimethoxy-3-oxobutanoate (a precursor) reacts with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl ester group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C spectra to confirm esterification and absence of residual solvents) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic analysis via TLC and FT-IR to detect hydrolysis of the ester or acetal groups. Long-term storage recommendations include desiccated, inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What strategies optimize the catalytic efficiency of ionic liquids in synthesizing benzimidazole derivatives from this compound?

- Methodological Answer : Task-specific ionic liquids (e.g., HBIm·TFA) enhance annulation reactions with 1,2-diaminobenzenes. Key variables include:

- Catalyst loading (5–10 mol% for balance between cost and yield).

- Reaction time (30–60 min under microwave irradiation vs. 6–12 hr conventional heating).

- Reusability (3–5 cycles after solvent extraction). Monitor via GC-MS to track byproduct formation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

- Use competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor levels).

- Validate with kinetic analysis (Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition).

- Control for pH (6.5–7.5) and co-solvents (e.g., DMSO ≤1% v/v) to avoid artifactual results .

Q. What advanced analytical techniques elucidate the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzymes.

- Molecular Dynamics Simulations : Model hydrogen bonding between the compound’s amine/keto groups and active-site residues (e.g., using GROMACS).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Experimental Design & Data Analysis

Q. How to design a study investigating the compound’s role in transamination or peptide synthesis pathways?

- Methodological Answer :

- In vitro assays : Incubate with transaminases (e.g., ALT/AST) and monitor α-ketoglutarate formation via UV-Vis (340 nm, NADH depletion).

- Peptide coupling : Use EDC/NHS chemistry to conjugate the benzyl ester to amino acids; confirm via MALDI-TOF mass spectrometry .

Q. What methods detect and quantify degradation products of this compound in aqueous solutions?

- Methodological Answer :

- LC-MS/MS : Use a QTOF system to identify hydrolyzed products (e.g., 4,4-dimethoxy-3-oxobutanoic acid).

- Kinetic modeling : Apply first-order decay models to predict half-life in buffered solutions (pH 7.4, 37°C) .

Toxicity & Safety in Research Settings

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

- Methodological Answer :

- Cell viability assays : Use HepG2 (liver) or HEK293 (kidney) cells with MTT assays (48 hr exposure, IC₅₀ calculation).

- Genotoxicity : Perform Ames test (TA98 strain) to assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.